molecular formula C29H53NO5 B118222 (S,S,R,S)-Orlistat CAS No. 130193-42-9

(S,S,R,S)-Orlistat

Cat. No.: B118222
CAS No.: 130193-42-9
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-YIPNQBBMSA-N
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Description

(S,S,R,S)-Orlistat is a synthetic derivative of lipstatin, a potent natural inhibitor of pancreatic lipase. It is primarily used as an anti-obesity drug due to its ability to inhibit the absorption of dietary fats. The compound is characterized by its four stereocenters, which contribute to its specific biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S,R,S)-Orlistat involves several steps, starting from the natural product lipstatin. The key steps include the selective reduction of the β-lactone ring and the introduction of the stereocenters. The synthetic route typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry at each step.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure liquid chromatography (HPLC) for purification and the application of advanced techniques for the control of stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(S,S,R,S)-Orlistat undergoes several types of chemical reactions, including:

    Hydrolysis: The β-lactone ring can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxy acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Substitution: Various substitution reactions can be performed on the molecule to modify its chemical properties.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions include hydroxy acids, oxidized derivatives, and substituted analogs of this compound.

Scientific Research Applications

(S,S,R,S)-Orlistat has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying stereoselective reactions and the synthesis of chiral molecules.

    Biology: Investigated for its effects on lipid metabolism and its potential role in the treatment of metabolic disorders.

    Medicine: Widely used as an anti-obesity drug and studied for its potential benefits in reducing the risk of cardiovascular diseases.

    Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

(S,S,R,S)-Orlistat exerts its effects by inhibiting pancreatic lipase, an enzyme responsible for the breakdown of dietary fats in the intestine. By binding to the active site of the enzyme, this compound prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, thereby reducing fat absorption. The molecular targets include the serine residue in the active site of pancreatic lipase, and the pathways involved are related to lipid digestion and absorption.

Comparison with Similar Compounds

Similar Compounds

    Lipstatin: The natural product from which (S,S,R,S)-Orlistat is derived.

    Tetrahydrolipstatin: A hydrogenated analog of lipstatin with similar biological activity.

    Cetilistat: Another lipase inhibitor used for the treatment of obesity.

Uniqueness

This compound is unique due to its specific stereochemistry, which is crucial for its inhibitory activity against pancreatic lipase. Unlike other similar compounds, this compound has been extensively studied and widely used in clinical settings, making it a well-established therapeutic agent for obesity management.

Properties

IUPAC Name

[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-YIPNQBBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432446
Record name (S,S,R,S)-Orlistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130193-42-9
Record name (S,S,R,S)-Orlistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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